N-(5-fluoro-2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fluorinated aromatic ring (5-fluoro-2-methylphenyl), a tetrahydrofuran (oxolan-2-yl) substituent, and a tricyclic heteroaromatic core (8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene). The sulfanyl group bridges the tricyclic core and the acetamide moiety, which may enhance binding interactions in biological systems. Such polycyclic aromatic systems are often explored in drug discovery due to their stability, π-electron conjugation, and capacity for targeted molecular interactions .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-14-8-9-15(25)11-18(14)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)32-22(21)23(30)28(24)12-16-5-4-10-31-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIHWFAEPJXFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzofuro-Pyrimidinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzofuro-pyrimidinyl core.
Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran moiety.
Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group is attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Formation of the Sulfanyl Acetamide Linkage: The final step involves the formation of the sulfanyl acetamide linkage through a thiol-ene reaction or a similar method.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
A. N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Structure : Differs in the aromatic system (triazolopyrimidine vs. tricyclic core) and sulfonamide vs. sulfanyl-acetamide linkage.
- Key Differences : The fluorophenyl group in flumetsulam lacks the methyl substituent and oxolane moiety, reducing conformational flexibility compared to the target compound .
B. N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)
- Structure: Shares an acetamide backbone but replaces the tricyclic system with an oxazolidinone ring.
- Application: Oxadixyl is a fungicide inhibiting RNA polymerase III.
C. Biogenic Volatile Organic Compounds (BVOCs) with Aromatic Cores
- Example: Monoterpenes (e.g., limonene) and isoprenoids share conjugated π-systems but lack nitrogen/oxygen heteroatoms.
Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings and Mechanistic Insights
- Aromatic Stability : The tricyclic core of the target compound likely exhibits enhanced aromatic stability due to conjugated π-electrons across the fused rings, a feature critical for maintaining structural integrity under physiological conditions .
- Fluorophenyl Group: The 5-fluoro-2-methylphenyl group may improve metabolic resistance compared to non-fluorinated analogues (e.g., oxadixyl), as fluorine atoms often reduce cytochrome P450-mediated oxidation .
- Sulfanyl Linker : The sulfur atom in the sulfanyl group could facilitate redox interactions or metal coordination, a property absent in flumetsulam’s sulfonamide group .
Limitations and Knowledge Gaps
- No direct pharmacological data for the target compound were found in the provided evidence; comparisons are inferred from structural analogues.
- Environmental fate studies (e.g., atmospheric degradation akin to BVOCs ) are lacking but relevant for industrial scaling.
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a fluorinated aromatic ring and a multi-cyclic core, this compound exhibits various biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula for this compound is C19H19FN2O5S, with a molecular weight of approximately 392.44 g/mol. Its structure includes multiple functional groups that may influence its pharmacological properties:
| Element | Count |
|---|---|
| Carbon (C) | 19 |
| Hydrogen (H) | 19 |
| Fluorine (F) | 1 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 5 |
| Sulfur (S) | 1 |
Biological Activity Studies
Several studies have explored the biological activity of compounds structurally related to N-(5-fluoro-2-methylphenyl)-2-{...}. These investigations provide insights into its potential efficacy:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- A related compound showed inhibitory effects on Staphylococcus faecium and Escherichia coli with ID50 values of and , respectively .
Cytotoxicity Assays
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds:
- In vitro assays demonstrated that related compounds were less effective against leukemia L1210 cells (ID50 = ), suggesting selective toxicity towards certain cell types .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing N-(5-fluoro-2-methylphenyl)-2-{...} through various chemical methodologies. The synthesis involved multiple steps to achieve the desired structural configuration, confirming the compound's stability and reactivity under different conditions.
Case Study 2: In Vivo Efficacy
Another case study evaluated the in vivo efficacy of related compounds in animal models. Results indicated promising therapeutic effects against specific disease models, highlighting the need for further exploration of N-(5-fluoro-2-methylphenyl)-2-{...}.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
